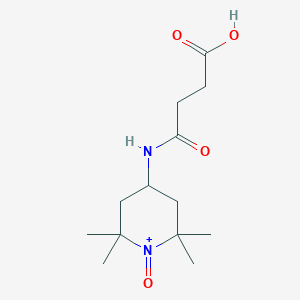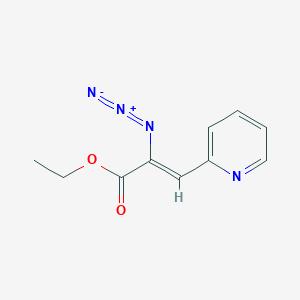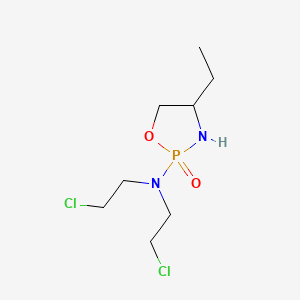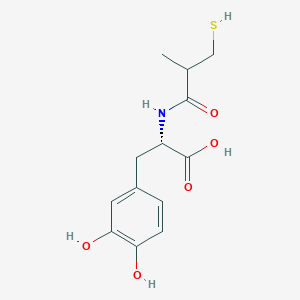
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyimino group and a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carbothioamide group can chelate metal ions, forming stable complexes that can interfere with biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carbothioamide: Lacks the hydroxyimino group but shares the carbothioamide group.
Pyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
6-(Hydroxyiminomethyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group
Uniqueness
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the hydroxyimino and carbothioamide groups.
Eigenschaften
CAS-Nummer |
78797-09-8 |
|---|---|
Molekularformel |
C7H7N3OS |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
6-(hydroxyiminomethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H7N3OS/c8-7(12)6-3-1-2-5(10-6)4-9-11/h1-4,11H,(H2,8,12) |
InChI-Schlüssel |
NQVDFJYNILXRPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=S)N)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)








![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)


